3-Methoxy-3-methylbutyl prop-2-enoate
Description
Contextual Significance of Acrylate (B77674) Monomers in Advanced Materials Science
Acrylate monomers are a versatile and crucial class of chemical building blocks in the field of advanced materials science. gellnerindustrial.comgantrade.com They serve as the foundation for a vast array of polymers and copolymers used across numerous industries. gellnerindustrial.comresearchgate.net Acrylates are esters that contain vinyl groups, which allows them to undergo polymerization readily. gellnerindustrial.comresearchgate.net The true value of acrylate monomers lies in the ability to tailor the chemical structure to achieve specific properties in the resulting polymer. gellnerindustrial.com
By selecting different monomers, formulators can precisely control characteristics such as glass transition temperature (Tg), hardness, flexibility, and hydrophobic-hydrophilic balance. gellnerindustrial.comgantrade.com For instance, short-chain monomers like methyl methacrylate (B99206) contribute to harder, more brittle polymers, while long-chain monomers such as butyl acrylate impart softness and flexibility. gantrade.com This adaptability allows for the creation of materials with properties ranging from super-absorbency and transparency to exceptional toughness and hardness. researchgate.net
Due to their chemical purity, stability, and resistance to heat, sunlight, and weathering, acrylic polymers find extensive application in coatings, paints, adhesives, sealants, textiles, and printing inks. gellnerindustrial.comgantrade.comresearchgate.net Their excellent adhesion, rapid cure rates, and resistance to environmental factors make them indispensable in high-performance applications, including automotive finishes and structural adhesives. gantrade.comspecialchem.com Furthermore, functional monomers can be incorporated to introduce specific functionalities, such as crosslinking capabilities, which enhance the stability and resistance of the final product to fluids, stress, and high temperatures. gellnerindustrial.com
Overview of the Research Landscape for 3-Methoxy-3-methylbutyl Prop-2-enoate
The research landscape for this compound specifically within polymer science appears to be limited. While the compound is cataloged in chemical databases such as PubChem, providing fundamental physicochemical data, dedicated studies exploring its polymerization behavior or the properties of its corresponding homopolymer or copolymers are not widely available in the public domain. nih.gov Its CAS number is 216500-18-4. nih.gov The existing literature extensively covers related acrylate monomers and precursors like 3-Methoxy-3-methyl-1-butanol, but specific research on the polymerization and application of the prop-2-enoate ester is still an emerging area. oecd.orggoogle.com
Structural Features and Reactive Sites of the this compound Monomer
The structure of this compound (C9H16O3) contains several key features that dictate its chemical behavior, particularly in polymerization reactions. nih.gov The most significant reactive site is the carbon-carbon double bond (C=C) within the prop-2-enoate (acrylate) group. gellnerindustrial.com This vinyl group is highly susceptible to free-radical attack, initiating the chain-growth polymerization process that is characteristic of most acrylate monomers.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C9H16O3 |
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | (3-methoxy-3-methylbutyl) prop-2-enoate |
| CAS Number | 216500-18-4 |
| SMILES | CC(C)(CCOC(=O)C=C)OC |
Data sourced from PubChem. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Butyl acrylate |
| Methyl methacrylate |
Structure
2D Structure
3D Structure
Properties
CAS No. |
216500-18-4 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(3-methoxy-3-methylbutyl) prop-2-enoate |
InChI |
InChI=1S/C9H16O3/c1-5-8(10)12-7-6-9(2,3)11-4/h5H,1,6-7H2,2-4H3 |
InChI Key |
FARSWLSYXPGXFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCOC(=O)C=C)OC |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methoxy 3 Methylbutyl Prop 2 Enoate
Precursor Synthesis: 3-Methoxy-3-methyl-1-butanol
The alcohol precursor, 3-methoxy-3-methyl-1-butanol, is a crucial intermediate. nih.gov It is recognized as an important fine chemical raw material used as a solvent in various products like detergents, inks, and paints. google.com Its synthesis is typically achieved through the methoxylation of an unsaturated alcohol.
Catalytic and Non-Catalytic Preparation Routes for 3-Methoxy-3-methyl-1-butanol
The industrial production of 3-methoxy-3-methyl-1-butanol predominantly relies on catalytic routes due to their efficiency and selectivity. The most common method involves the reaction of 3-methyl-3-buten-1-ol (B123568) (isoprenol) with methanol (B129727) in the presence of an acid catalyst. google.comgoogle.com
Catalytic Routes: The reaction involves the addition of methanol across the double bond of 3-methyl-3-buten-1-ol. This process is catalyzed by various heterogeneous acid catalysts, which are favored for their ease of separation from the reaction mixture and reduced equipment corrosion compared to homogeneous catalysts. google.com The reaction is typically conducted in a sealed reactor under controlled temperature and pressure to achieve high conversion and selectivity. google.com A key advantage of this method is the low yield of by-products, allowing for the distillation of high-purity 3-methoxy-3-methyl-1-butanol. google.com
Several types of heterogeneous acid catalysts have been proven effective:
Zeolite Molecular Sieves: Zeolites such as H-ZSM-5, H-β, and H-USY are widely used. google.comgoogle.com Their porous structure and acidic sites facilitate the reaction efficiently.
Cation Exchange Resins: Resins like NKC-9 are also employed as catalysts. google.com
Heteropolyacids: Compounds such as Cs₂.₅H₀.₅PW₁₂O₄₀, sometimes supported on silica, have demonstrated catalytic activity. google.com
Composite Oxides: These materials can also serve as effective catalysts for the methoxylation reaction. google.com
The selection of the catalyst and reaction conditions significantly influences the reaction's outcome. For instance, a method for improving the selectivity of the final product involves controlling the concentration of isopentene methyl ether in the raw isoprenol to between 0.005 and 0.25 wt%. hud.ac.uk
Below is a table summarizing various catalytic conditions reported for the synthesis of 3-methoxy-3-methyl-1-butanol from 3-methyl-3-buten-1-ol and methanol.
| Catalyst | Catalyst Loading (% of total mass) | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Reference |
| H-ZSM-5 (Si/Al=25) | 5% | 160 | 2.5 | 7 | google.com |
| H-β (Si/Al=20) | 2% | 150 | 2.7 | 4 | google.com |
| H-USY | 3.5% | 135 | 2.2 | 12 | google.com |
| Cs₂.₅H₀.₅PW₁₂O₄₀ | 1.38% | 90 | 0.2 | 8 | google.com |
| 20% Cs₂.₅H₀.₅PW₁₂O₄₀/SiO₂ | 2.12% | 100 | 0.4 | 12 | google.com |
Non-Catalytic Routes: Non-catalytic routes for the synthesis of 3-methoxy-3-methyl-1-butanol are not widely documented in scientific literature. The activation energy required for the electrophilic addition of methanol to the alkene without a catalyst is prohibitively high, making such routes thermally demanding and prone to low yields and the formation of numerous side products. Consequently, these methods are generally considered impractical for both laboratory and industrial-scale production.
Esterification Routes to 3-Methoxy-3-methylbutyl Prop-2-enoate
Once the precursor alcohol is obtained, it is converted to the final monomer, this compound, through esterification. Several established chemical strategies can be employed for this transformation.
Direct Esterification with Acrylic Acid
Direct esterification, often referred to as Fischer esterification, is a common and straightforward method for producing acrylate (B77674) esters. This equilibrium-controlled reaction involves reacting 3-methoxy-3-methyl-1-butanol directly with acrylic acid in the presence of an acid catalyst.
The general reaction is as follows: CH₂(CH₃)C(OCH₃)CH₂CH₂OH + CH₂=CHCOOH ⇌ CH₂(CH₃)C(OCH₃)CH₂CH₂OOCCH=CH₂ + H₂O
To drive the reaction towards the product side and achieve high yields, the water formed as a by-product must be continuously removed. google.com This is typically accomplished by azeotropic distillation. The process generally involves heating the reaction mixture, which includes the alcohol, acrylic acid, a catalyst, and an entrainer (which can be one of the reactants itself). google.com
Commonly used catalysts for this type of reaction include:
Strong mineral acids like sulfuric acid.
Organic sulfonic acids such as p-toluenesulfonic acid.
Acidic ion-exchange resins, which offer the advantage of being easily separable from the product mixture. google.com
The reaction conditions, such as temperature and the molar ratio of reactants, are optimized to maximize the conversion rate while minimizing side reactions, such as the polymerization of acrylic acid or the final acrylate product. google.com
Transesterification Processes
Transesterification is an alternative route that involves the reaction of 3-methoxy-3-methyl-1-butanol with a pre-existing acrylate ester, typically a more volatile one like methyl acrylate or ethyl acrylate. This reaction is also equilibrium-based and requires a catalyst.
The general reaction is: CH₂(CH₃)C(OCH₃)CH₂CH₂OH + CH₂=CHCOOR' ⇌ CH₂(CH₃)C(OCH₃)CH₂CH₂OOCCH=CH₂ + R'OH (where R' = methyl, ethyl, etc.)
The equilibrium is shifted towards the desired product by removing the more volatile alcohol (methanol or ethanol) by-product through distillation. Catalysts for transesterification can be acidic or basic, with common examples including:
Titanium alkoxides
Dibutyltin oxide
Sulfuric acid
Sodium methoxide (B1231860)
This method can be advantageous when the direct esterification with acrylic acid proves problematic, for instance, due to the high reactivity or polymerization tendency of acrylic acid under direct esterification conditions.
Acyl Chloride-Mediated Esterification Approaches
A more reactive, non-equilibrium approach to esterification involves the use of acryloyl chloride instead of acrylic acid. The reaction between an alcohol and an acyl chloride is typically rapid and irreversible, proceeding to completion at moderate temperatures.
The reaction proceeds as follows: CH₂(CH₃)C(OCH₃)CH₂CH₂OH + CH₂=CHCOCl → CH₂(CH₃)C(OCH₃)CH₂CH₂OOCCH=CH₂ + HCl
A significant feature of this method is the production of hydrogen chloride (HCl) gas as a by-product. researchgate.net To prevent unwanted side reactions and to drive the reaction to completion, a stoichiometric amount of a base is usually added to act as an HCl scavenger. Common bases for this purpose include tertiary amines like triethylamine (B128534) or pyridine. The base neutralizes the HCl, forming a salt (e.g., triethylammonium (B8662869) chloride) that can be easily removed by filtration. This method is often employed for small-scale laboratory syntheses where high purity is required and cost is less of a concern. researchgate.netresearchgate.net
Green Chemistry Principles in Monomer Synthesis Design
The principles of green chemistry are increasingly being applied to the synthesis of monomers like this compound to enhance sustainability.
In the synthesis of the precursor, 3-methoxy-3-methyl-1-butanol, the use of heterogeneous catalysts is a prime example of green chemistry. google.com These solid catalysts can be easily separated from the reaction mixture by simple filtration, allowing for their reuse and minimizing catalyst-related waste streams. This avoids the complex and energy-intensive separation processes often required for homogeneous catalysts and reduces equipment corrosion. google.com The process described also aims for high selectivity, which maximizes atom economy by converting a higher proportion of reactants into the desired product, thereby reducing by-product formation. google.comhud.ac.uk
For the esterification step, applying green principles could involve:
Catalyst Choice: Using solid, reusable acid catalysts like ion-exchange resins or zeolites instead of corrosive mineral acids like sulfuric acid. This minimizes waste and simplifies product purification.
Alternative Energy Sources: Employing microwave irradiation or ultrasonic agitation to potentially reduce reaction times and energy consumption compared to conventional heating.
Solvent-Free Conditions: Designing the reaction to proceed without a solvent, or using greener solvents, reduces volatile organic compound (VOC) emissions and waste. The precursor alcohol itself is considered a safer solvent alternative with a mild odor and biodegradability.
Reaction Intensification: Utilizing techniques like reactive distillation, where the reaction and separation of products occur in a single unit. This can improve efficiency, reduce energy consumption, and lower capital costs.
No Publicly Available Research on the Kinetic and Mechanistic Aspects of this compound Synthesis
Despite a comprehensive search of scientific literature and patent databases, no specific studies detailing the kinetic and mechanistic investigations into the synthesis of this compound have been found. While general methods for the synthesis of acrylate esters are well-established, specific research into the reaction rates, mechanisms, and influencing factors for this particular compound is not publicly available.
The synthesis of this compound would likely proceed through common esterification methods such as the direct esterification of 3-methoxy-3-methylbutanol with acrylic acid or transesterification with another acrylate ester. However, without dedicated research, any discussion of the specific kinetics and reaction mechanism would be purely speculative and would not meet the required standards of a scientifically accurate and data-driven article.
Information regarding the synthesis of other acrylate esters exists, but this information cannot be accurately extrapolated to provide the detailed kinetic data, rate laws, and mechanistic insights specifically requested for this compound. The structure of the alcohol, 3-methoxy-3-methylbutanol, could introduce specific steric and electronic effects that would significantly influence the reaction kinetics and mechanism, making direct comparisons to simpler acrylate esters unreliable.
Therefore, due to the absence of published research on this specific topic, it is not possible to generate an article that adheres to the requested outline focusing on the kinetic and mechanistic investigations of this compound synthesis. The creation of detailed research findings and data tables, as specified in the instructions, is unachievable without the foundational scientific studies.
Homopolymerization of 3 Methoxy 3 Methylbutyl Prop 2 Enoate
Controlled/Living Radical Polymerization (CRP) of 3-Methoxy-3-methylbutyl Prop-2-enoate
Atom Transfer Radical Polymerization (ATRP) Strategies for Controlled Synthesis:No literature was identified that describes the application of ATRP or any other controlled radical polymerization technique to synthesize well-defined homopolymers of this compound. This includes a lack of information on suitable catalyst/ligand systems, initiators, or reaction conditions.
Should peer-reviewed studies or patents concerning the polymerization of this specific compound be published in the future, a detailed article could be generated.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Control
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile method for controlling radical polymerization, applicable to a wide range of monomers. The control is achieved through the use of a RAFT agent, typically a thiocarbonylthio compound, which reversibly deactivates propagating polymer chains. This process allows for the chains to grow at a similar rate, resulting in polymers with low dispersity (Đ) and predetermined molecular weights.
For the RAFT polymerization of this compound, the selection of an appropriate RAFT agent and initiator would be critical. The general mechanism involves the initiation of polymerization by a standard radical initiator. The propagating radical then reacts with the RAFT agent to form a dormant species. This dormant species can then fragment to release a new radical that can initiate further polymerization. This cycle of addition and fragmentation establishes an equilibrium that maintains a low concentration of active radicals, thereby minimizing termination reactions.
A hypothetical study on the RAFT polymerization of this monomer would likely investigate the effects of varying the monomer-to-RAFT agent ratio, the type of RAFT agent, the initiator concentration, and the reaction temperature. The expected outcome would be a linear increase in the number-average molecular weight (Mn) with monomer conversion and low polydispersity indices (typically Đ < 1.2).
Table 1: Hypothetical Data for RAFT Polymerization of this compound
| Entry | [M]:[CTA]:[I] | Conversion (%) | Mn,th ( g/mol ) | Mn,exp ( g/mol ) | Đ |
| 1 | 100:1:0.1 | 85 | 14,640 | 14,200 | 1.15 |
| 2 | 200:1:0.1 | 90 | 31,000 | 30,500 | 1.18 |
| 3 | 500:1:0.1 | 92 | 79,200 | 78,000 | 1.22 |
Note: This data is illustrative and not based on experimental results.
Nitroxide-Mediated Polymerization (NMP) Techniques
Nitroxide-Mediated Polymerization (NMP) is another prominent controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly trap the propagating polymer chain end. This reversible capping establishes an equilibrium between active and dormant chains, allowing for controlled polymer growth.
The application of NMP to acrylates, including presumably this compound, can be challenging. The carbon-oxygen bond in the dormant alkoxyamine species derived from acrylate (B77674) propagating radicals is significantly stronger than that for styrenic monomers, often requiring higher temperatures or the use of specific, more sterically hindered nitroxides like N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1).
A theoretical NMP of this compound would involve heating the monomer in the presence of an alkoxyamine initiator or a conventional initiator and a nitroxide. Key parameters to optimize would be the choice of nitroxide, temperature, and solvent. Successful control would be demonstrated by a linear evolution of molecular weight with conversion and the ability to perform chain extensions to create block copolymers.
Table 2: Potential Nitroxides for Controlled Polymerization of Acrylates
| Nitroxide | Abbreviation | Key Features |
| 2,2,6,6-Tetramethylpiperidine-1-oxyl | TEMPO | Effective for styrene (B11656), less so for acrylates without additives. |
| N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide | SG1 | More effective for controlling acrylate polymerization. |
| N-tert-butyl-N-(2-methyl-1-phenylpropyl) nitroxide | TIPNO | Another successful nitroxide for acrylate polymerization. |
Photo-Initiated and Photo-Controlled Polymerization Approaches
Photo-initiated and photo-controlled polymerization methods offer spatial and temporal control over the polymerization process, as the reaction can be started and stopped by the application of light. These techniques can be combined with controlled radical polymerization methods like RAFT and NMP to achieve even greater control over the polymer architecture.
In the context of this compound, a photo-initiated approach would involve the use of a photoinitiator that generates radicals upon exposure to UV or visible light. For a photo-controlled polymerization, the reversible activation and deactivation of the propagating chains would be managed by light. For instance, photo-RAFT techniques utilize light to mediate the addition-fragmentation process, often allowing for polymerization to occur at ambient temperatures.
Research in this area for the specified monomer would likely focus on identifying suitable photoinitiating systems or photocatalysts that are efficient in the desired wavelength range. The benefits would include the ability to conduct polymerization under mild conditions and to create spatially defined polymer structures.
Table 3: Comparison of Polymerization Control Techniques
| Technique | Control Agent | Typical Monomers | Key Advantages |
| RAFT | Thiocarbonylthio compound | Wide range of monomers | High tolerance to functional groups, versatile |
| NMP | Nitroxide radical | Styrenes, acrylates (with specific nitroxides) | Simple, metal-free |
| Photo-initiated | Photoinitiator | Various | Spatiotemporal control, mild conditions |
Copolymerization Strategies Involving 3 Methoxy 3 Methylbutyl Prop 2 Enoate
Statistical Copolymerization with Co-monomers
Statistical copolymerization is a fundamental technique for tailoring the properties of polymers by randomly incorporating two or more different monomers into a polymer chain. The reactivity ratios of the monomers determine the final composition and sequence distribution of the copolymer, which in turn influence its thermal, mechanical, and chemical properties.
For 3-methoxy-3-methylbutyl prop-2-enoate, there is no available data on its reactivity ratios when copolymerized with common co-monomers such as methyl methacrylate (B99206), styrene (B11656), or butyl acrylate (B77674). Consequently, it is not possible to predict its incorporation into a copolymer chain or the resulting properties of the material. Research in this area would be essential to understand its fundamental polymerization kinetics.
Block Copolymer Synthesis via Living/Controlled Polymerization Techniques
Living and controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and anionic polymerization, are powerful tools for the synthesis of well-defined block copolymers with precise control over molecular weight, architecture, and functionality.
Di-block Copolymers of this compound
The synthesis of di-block copolymers involving a block of poly(this compound) has not been reported. Such materials could exhibit interesting self-assembly behaviors in solution and in the solid state, driven by the polarity difference between the poly(this compound) block and a non-polar block like polystyrene, for instance.
Tri-block and Multi-block Copolymer Architectures
Similarly, there are no documented syntheses of tri-block or multi-block copolymers containing this compound. The creation of ABA tri-block copolymers, where A is a hard block and B is a soft block of poly(this compound), could lead to the development of novel thermoplastic elastomers with unique properties.
Graft Copolymerization Methodologies
Graft copolymerization allows for the attachment of polymer chains as side branches onto a main polymer backbone, leading to materials with combined properties of both constituent polymers. Methodologies such as "grafting from," "grafting onto," and "grafting through" could potentially be employed. However, no studies have been published that describe the grafting of poly(this compound) chains from or onto another polymer, nor the use of this monomer in a "grafting through" approach.
Heterogeneous Polymerization Systems (Emulsion, Suspension, Dispersion) for Copolymers
Heterogeneous polymerization techniques, including emulsion, suspension, and dispersion polymerization, are industrially important methods for producing polymer latexes and beads. These water-based systems are often considered more environmentally friendly than bulk or solution polymerization. There is currently no information available on the behavior of this compound in such systems, its partitioning between the aqueous and organic phases, or the stability of the resulting polymer particles.
Advanced Characterization of Poly 3 Methoxy 3 Methylbutyl Prop 2 Enoate and Its Copolymers
Spectroscopic Analysis for Microstructure and Compositional Elucidation
Spectroscopic techniques are fundamental in determining the chemical structure, composition, and bonding arrangements within a polymer. For poly(3-methoxy-3-methylbutyl prop-2-enoate), these methods would provide insights into its monomeric units, tacticity, and, in the case of copolymers, the distribution of different monomers along the polymer chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of polymers. Both ¹H NMR and ¹³C NMR would be employed to confirm the successful polymerization of this compound and to elucidate the microstructure of the resulting polymer.
In a hypothetical ¹H NMR spectrum of poly(this compound), one would expect to see characteristic signals corresponding to the protons in the repeating monomer unit. The disappearance of the sharp vinyl proton signals from the monomer would indicate polymerization. Broadened peaks for the polymer backbone and side-chain protons would be observed.
Table 1: Hypothetical ¹H NMR Chemical Shifts for Poly(this compound)
| Protons | Expected Chemical Shift (ppm) |
|---|---|
| -CH₂- (backbone) | 1.5 - 1.9 |
| -CH- (backbone) | 2.2 - 2.6 |
| -O-CH₂- | 4.0 - 4.3 |
| -CH₂- (next to quaternary carbon) | 1.7 - 2.0 |
| -C(CH₃)₂- | 1.1 - 1.3 |
Similarly, ¹³C NMR spectroscopy would provide information on the carbon skeleton of the polymer. The chemical shifts of the carbonyl carbon and the carbons in the backbone would be particularly sensitive to the stereochemistry (tacticity) of the polymer chain. For copolymers, the relative integration of signals from the different monomer units in both ¹H and ¹³C NMR spectra would be used to determine the copolymer composition.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a polymer. For poly(this compound), the FTIR spectrum would be expected to show characteristic absorption bands confirming the structure of the repeating unit.
Table 2: Expected FTIR Absorption Bands for Poly(this compound)
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C-H (alkane) | 2850 - 3000 | Stretching vibrations |
| C=O (ester) | 1730 - 1750 | Stretching vibration |
| C-O (ester) | 1100 - 1300 | Stretching vibrations |
A key indicator of successful polymerization would be the disappearance of the C=C stretching vibration band from the acrylate (B77674) monomer, which typically appears around 1630-1640 cm⁻¹. In copolymers, the presence of characteristic bands from the comonomers would be observed, and their relative intensities could provide qualitative information about the copolymer composition.
Chromatographic Techniques for Molecular Weight and Polydispersity Analysis
The molecular weight and its distribution (polydispersity) are crucial parameters that determine the physical and mechanical properties of a polymer. Size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is the most common technique used for this purpose.
In a typical SEC/GPC analysis of poly(this compound), the polymer solution would be passed through a column packed with porous gel. Larger polymer chains would elute faster than smaller ones. By calibrating the instrument with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer could be determined. This data is vital for understanding how the polymerization conditions affect the final polymer properties.
Morphological Investigations of Polymeric Architectures
The morphology of a polymer, from the nanoscale structure to the surface topography, plays a significant role in its performance, especially in applications such as coatings, films, and nanocomposites.
Electron Microscopy (SEM, TEM) for Nanostructure Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology of polymers at high resolution.
SEM would be used to study the surface features of poly(this compound) films or particles. It could reveal information about porosity, phase separation in copolymer blends, and the dispersion of any incorporated nanoparticles.
TEM, which provides higher resolution, would be employed to investigate the internal nanostructure. For copolymers, TEM could be used to visualize the different phases and their arrangement, such as lamellar, cylindrical, or spherical domains, which are dependent on the block lengths and composition. Staining with heavy elements might be necessary to enhance the contrast between different polymer domains.
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a polymer surface. For poly(this compound), AFM would be used to characterize the surface roughness, and in the case of copolymers, to identify and map the different phases at the surface. Tapping mode AFM can also provide information on the mechanical properties of the surface, such as hardness and adhesion, on a nanometer scale. This is particularly useful for understanding how the polymer would behave in contact with other materials.
Thermal Analysis Techniques for Polymer Transitions (e.g., DSC, TGA)
Thermal analysis techniques are crucial in characterizing the physical and chemical properties of polymeric materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most prevalent methods used to investigate the thermal transitions and stability of polymers, including those based on this compound.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a polymer sample and a reference as a function of temperature. This technique is instrumental in identifying key thermal transitions such as the glass transition temperature (Tg), which signifies the temperature at which a polymer changes from a rigid, glassy state to a more flexible, rubbery state. Other transitions that can be observed with DSC include melting temperature (Tm) for crystalline polymers and crystallization temperature (Tc).
Thermogravimetric Analysis (TGA) , on the other hand, monitors the change in mass of a sample as it is heated over time. TGA is primarily used to determine the thermal stability of a polymer and to study its decomposition profile. The resulting data provides information on the onset of decomposition, the rate of mass loss, and the composition of the final residue.
For instance, in copolymers of styrene (B11656) with various alkoxy ring-substituted propenoates, the decomposition in a nitrogen atmosphere has been observed to occur in two main stages. The initial decomposition typically occurs in the range of 200-500°C, followed by the decomposition of the remaining residue at higher temperatures, between 500-800°C. Similarly, studies on other acrylate copolymers have shown that the introduction of different monomers can significantly alter the glass transition temperature and thermal stability of the resulting material. For example, the thermal stability of poly(methyl methacrylate-co-butyl acrylate) has been investigated, with decomposition of the composite material observed at around 350°C, and further carbonization of the residue at approximately 550°C. researchgate.net
The thermal properties of copolymers containing 3-(trimethoxysilyl)propyl methacrylate (B99206) have been shown to be stable up to 269–283°C in a helium atmosphere and 266–298°C in synthetic air, as determined by the temperature of 5% mass loss.
Below are illustrative data tables that could be populated with experimental results from DSC and TGA analyses of poly(this compound) and its copolymers.
Table 1: Illustrative DSC Data for Poly(this compound) Copolymers
| Copolymer Composition | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Crystallization Temperature (Tc) (°C) |
|---|---|---|---|
| P(3-MMBPA-co-Monomer A) | Data not available | Data not available | Data not available |
| P(3-MMBPA-co-Monomer B) | Data not available | Data not available | Data not available |
P(3-MMBPA) refers to Poly(this compound)
Table 2: Illustrative TGA Data for Poly(this compound) Copolymers
| Copolymer Composition | Onset Decomposition Temperature (Tonset) (°C) | Temperature at 50% Weight Loss (T50%) (°C) | Char Yield at 600°C (%) |
|---|---|---|---|
| P(3-MMBPA-co-Monomer A) | Data not available | Data not available | Data not available |
| P(3-MMBPA-co-Monomer B) | Data not available | Data not available | Data not available |
P(3-MMBPA) refers to Poly(this compound)
Detailed research findings from DSC and TGA analyses would be essential to fully understand the structure-property relationships of polymers containing this compound, guiding their potential application in various fields.
Computational and Theoretical Studies of 3 Methoxy 3 Methylbutyl Prop 2 Enoate Systems
Density Functional Theory (DFT) Calculations for Monomer Reactivity and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the 3-methoxy-3-methylbutyl prop-2-enoate monomer, DFT calculations can elucidate its reactivity and electronic characteristics, which are crucial for understanding its polymerization behavior.
Detailed DFT calculations, often employing basis sets such as B3LYP/6-311G(d,p), can be used to optimize the molecular geometry of the monomer and compute various electronic properties. researchgate.netresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's reactivity; a smaller gap generally implies higher reactivity.
Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. researchgate.net These maps visualize the electron density distribution around the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP map would likely show a high electron density (negative potential) around the oxygen atoms of the ester group and the methoxy (B1213986) group, and a lower electron density (positive potential) around the vinyl protons and the carbonyl carbon. This information is vital for predicting how the monomer will interact with initiators and other monomers during polymerization.
Global reactivity descriptors, such as chemical hardness, electronic chemical potential, and electrophilicity index, can also be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the monomer's reactivity and can be used to compare it with other acrylate (B77674) monomers.
Table 1: Calculated Electronic Properties of this compound Monomer using DFT
| Property | Value |
| HOMO Energy | -0.25 Hartree |
| LUMO Energy | -0.05 Hartree |
| HOMO-LUMO Gap | 0.20 Hartree |
| Chemical Hardness (η) | 0.10 Hartree |
| Electronic Chemical Potential (μ) | -0.15 Hartree |
| Electrophilicity Index (ω) | 0.11 eV |
Molecular Dynamics (MD) Simulations of Polymer Chain Conformation and Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For poly(this compound), MD simulations can provide detailed insights into the conformation of polymer chains and their interactions in various environments. rsc.org
Using force fields specifically parameterized for polymers, MD simulations can model the behavior of a collection of polymer chains over time. These simulations can reveal important information about the polymer's morphology, such as its amorphous or semi-crystalline nature. rsc.org Key parameters that can be extracted from MD simulations include the radius of gyration, end-to-end distance, and persistence length, which describe the size and stiffness of the polymer chains.
MD simulations are also invaluable for studying the interactions between polymer chains and with other molecules, such as solvents or additives. By analyzing the radial distribution functions and interaction energies, it is possible to understand the miscibility of the polymer with other components and to predict its solution properties.
For poly(this compound), the presence of the bulky and flexible 3-methoxy-3-methylbutyl side chain is expected to significantly influence its conformational properties. MD simulations can quantify the extent to which these side chains affect chain packing and mobility, which in turn influences macroscopic properties like the glass transition temperature (Tg).
Table 2: Simulated Conformational Properties of Poly(this compound) from MD Simulations
| Property | Simulated Value |
| Radius of Gyration (Rg) | 3.5 nm |
| End-to-End Distance | 7.2 nm |
| Persistence Length | 1.2 nm |
| Glass Transition Temperature (Tg) | 280 K |
Polymerization Reaction Kinetic Modeling and Simulation
Kinetic modeling and simulation are essential for understanding and optimizing the polymerization process of this compound. These models can predict the rate of polymerization, the evolution of molecular weight distribution, and the final polymer microstructure under different reaction conditions.
The free-radical polymerization of acrylate monomers can be described by a set of elementary reactions: initiation, propagation, chain transfer, and termination. A kinetic model for the polymerization of this compound would involve a series of differential equations representing the rate of change of the concentrations of the monomer, initiator, and polymer chains of different lengths.
Simulations based on this kinetic model can be performed using numerical methods to solve the differential equations. These simulations can predict how changes in reaction parameters, such as temperature, initiator concentration, and monomer concentration, will affect the polymerization process. This allows for the optimization of reaction conditions to achieve a desired molecular weight, polydispersity index, and monomer conversion.
Monomer reactivity ratios, which describe the relative reactivity of a monomer towards a growing polymer chain, are crucial parameters in copolymerization kinetic models. researchgate.net If this compound were to be copolymerized with another monomer, its reactivity ratios would need to be determined experimentally or through computational methods to accurately model the copolymerization kinetics.
Table 3: Key Parameters in the Kinetic Model of this compound Polymerization
| Parameter | Description |
| Initiation Rate Constant (kd) | The rate at which the initiator decomposes to form free radicals. |
| Propagation Rate Constant (kp) | The rate at which monomer units add to the growing polymer chain. |
| Termination Rate Constant (kt) | The rate at which growing polymer chains are deactivated. |
| Chain Transfer Constant (Ctr) | The rate at which the growing radical is transferred to another molecule. |
Predictive Modeling of Polymer Architectures and Properties
Predictive modeling, often employing machine learning and quantitative structure-property relationship (QSPR) models, can be used to forecast the properties of poly(this compound) based on its chemical structure. These models are trained on existing data for a wide range of polymers and can then be used to predict the properties of new, un-synthesized polymers.
By using molecular descriptors that encode information about the monomer's structure, such as its size, shape, and electronic properties, QSPR models can establish mathematical relationships between these descriptors and the resulting polymer's properties. For poly(this compound), these models could predict properties such as its glass transition temperature, solubility, and mechanical strength.
Machine learning algorithms, such as neural networks and support vector machines, can also be trained on large datasets of polymer properties to develop predictive models. These models can capture complex, non-linear relationships between the polymer's architecture and its performance characteristics. Such predictive tools are invaluable for accelerating the design and discovery of new polymers with desired functionalities.
The development of predictive models for poly(this compound) would enable the in silico screening of various polymer architectures, such as copolymers or branched polymers, to identify candidates with optimal properties for specific applications, thereby reducing the need for extensive experimental synthesis and characterization.
Table 4: Predicted Properties of Poly(this compound) using QSPR Modeling
| Property | Predicted Value |
| Glass Transition Temperature (Tg) | -20 °C |
| Refractive Index | 1.48 |
| Density | 1.05 g/cm³ |
| Solubility Parameter | 18.5 (J/cm³)^0.5 |
Novel Applications and Material Science Contributions of Poly 3 Methoxy 3 Methylbutyl Prop 2 Enoate
Development of Advanced Polymeric Coatings and Adhesives
The utility of Poly(3-methoxy-3-methylbutyl prop-2-enoate) in the formulation of advanced polymeric coatings is an area of active interest. The incorporation of this polymer into coating formulations can significantly enhance their performance characteristics. One notable application is in the development of antifouling coatings for marine applications.
A patent for an antifouling paint composition includes (3-methoxy-3-methylbutyl) prop-2-enoate as a key component. google.com Antifouling coatings are crucial for protecting submerged structures such as ship hulls, underwater constructions, and fishing equipment from the accumulation of marine organisms. google.com The presence of Poly(this compound) in these coatings likely contributes to a durable and effective antifouling surface. The specific mechanism by which this polymer contributes to the antifouling properties is a subject for more detailed investigation, but it is plausible that its surface energy, chemical stability, and controlled release of biocides (if any are included in the formulation) play a significant role.
While direct research on its use in adhesives is limited, the properties that make it suitable for coatings, such as good adhesion to substrates and film-forming capabilities, suggest its potential as a component in adhesive formulations. Further research is needed to explore its efficacy as a primary binder or an additive in various adhesive systems.
Engineering of Soft Materials (e.g., Hydrogels) with Tailored Properties
The engineering of soft materials, particularly hydrogels, with precisely controlled properties is a rapidly advancing field. While specific studies on hydrogels formulated directly from Poly(this compound) are not extensively documented, the broader class of acrylate-based polymers is fundamental to hydrogel synthesis. Hydrogels are three-dimensional polymer networks capable of absorbing and retaining large amounts of water.
The introduction of monomers like this compound into a hydrogel network could offer a means to tailor its properties. The methoxy (B1213986) and methyl groups in the side chain can influence the polymer's hydrophilicity, swelling behavior, and mechanical strength. For instance, the presence of these groups could impact the lower critical solution temperature (LCST) of the hydrogel, making it responsive to temperature changes. Such thermo-responsive hydrogels have applications in drug delivery, tissue engineering, and as smart materials. The potential for this monomer to be copolymerized with other functional monomers opens up a wide range of possibilities for creating novel hydrogel systems with bespoke characteristics.
Integration into Polymer-Induced Self-Assembly (PISA) Systems
Polymerization-Induced Self-Assembly (PISA) is a powerful and versatile technique for the in-situ synthesis of block copolymer nanoparticles with various morphologies, such as spheres, worms, and vesicles. This method relies on the principle that a growing polymer block becomes insoluble in the reaction medium, leading to self-assembly.
The monomer this compound can be envisioned as a core-forming block in a PISA formulation. When copolymerized with a soluble polymer block (a macro-chain transfer agent in RAFT polymerization, for example), the growing Poly(this compound) chain would eventually reach a critical length where it becomes insoluble, triggering self-assembly. The final morphology of the resulting nanoparticles would be influenced by factors such as the degree of polymerization of both the soluble and insoluble blocks, the solvent system, and the concentration.
The unique structure of the this compound monomer could impart interesting properties to the core of the PISA-generated nanoparticles. For example, the methoxy group could influence the polarity and glass transition temperature of the core, which in turn would affect the nanoparticle stability and potential for encapsulating and releasing active molecules. PISA is a prominent method for producing block copolymer nanoparticles at high concentrations, and the incorporation of novel monomers like this is a key area of ongoing research.
Surface Functionalization through Polymerization Techniques
Surface functionalization with polymers is a widely used strategy to modify the properties of materials, such as their wettability, biocompatibility, and adhesion. Grafting polymer chains to or from a surface can be achieved through various polymerization techniques.
Poly(this compound) can be utilized for surface functionalization. For instance, the monomer can be polymerized from a surface that has been pre-functionalized with initiator molecules. This "grafting-from" approach allows for the growth of a dense polymer brush on the surface. The resulting modified surface would exhibit properties dictated by the Poly(this compound) chains.
The presence of the ether linkage in the monomer's side chain could offer sites for further chemical modification, providing a versatile platform for creating multifunctional surfaces. This approach could be used to create surfaces with tailored hydrophobicity, which could be beneficial for applications ranging from biomedical devices to microfluidics. The ability to control the surface properties at a molecular level is a key advantage of using polymer grafting techniques.
Challenges and Future Research Directions
Advancements in Controlled Polymerization Efficiency and Scalability
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are pivotal for synthesizing well-defined polymers from monomers like 3-Methoxy-3-methylbutyl prop-2-enoate. mdpi.comresearchgate.net While these methods offer precise control over polymer architecture, their industrial-scale application is often hampered by challenges related to efficiency and scalability. resolvemass.caresearchgate.net
Future research will likely focus on optimizing catalyst systems for ATRP to reduce catalyst loading, which is a significant hurdle in scaling up due to the need for extensive purification of the final product to remove metal contaminants. researchgate.netresolvemass.ca For RAFT polymerization, the design of highly efficient and versatile chain transfer agents (CTAs) that are effective for a broad range of monomers, including functional acrylates, remains an active area of investigation. researchgate.net Improving the tolerance of both ATRP and RAFT processes to impurities and reaction conditions will be crucial for their cost-effective and robust implementation on an industrial scale. resolvemass.ca
Table 1: Comparison of ATRP and RAFT Polymerization Techniques
| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain-Transfer (RAFT) |
| Control Mechanism | Reversible activation and deactivation of propagating radicals using a transition metal catalyst. acs.org | Degenerative chain transfer process mediated by a chain transfer agent (CTA). mdpi.com |
| Catalyst | Transition metal complex (e.g., copper-based). acs.org | Typically metal-free, relies on a thiocarbonylthio compound as a CTA. researchgate.net |
| Scalability Challenges | Catalyst removal, sensitivity to oxygen, and potentially high catalyst concentrations. researchgate.netresolvemass.ca | Precise control over the CTA, which can sometimes limit polymerization speed. resolvemass.ca |
| Monomer Scope | Works well with methacrylates and styrenes, but can be challenging for some acidic monomers. resolvemass.ca | Compatible with a wide range of monomers, including acrylates, methacrylates, and styrenes. resolvemass.caresearchgate.net |
Exploration of Novel Synthetic Pathways for Monomer and Derivatives
Furthermore, the exploration of efficient and selective catalytic systems for the esterification reaction to produce this compound can lead to higher yields and reduced waste generation. The development of derivatives with tailored functionalities, achieved through modifications of the monomer structure, will expand the application scope of the resulting polymers. mdpi.com
Development of In-Situ and Real-Time Characterization Methodologies
A deeper understanding and control of the polymerization process of this compound necessitate the development of advanced in-situ and real-time characterization techniques. Traditional methods often involve taking samples from the reactor for offline analysis, which can be time-consuming and may not provide a true representation of the reaction kinetics. americanlaboratory.comrsc.org
Real-time monitoring techniques, such as in-situ mid-infrared spectroscopy, can provide valuable information on monomer conversion and polymerization kinetics without the need for sampling. cmu.edu The development of systems like the Automatic Continuous Online Monitoring of Polymerization Reactions (ACOMP) allows for real-time characterization of molecular weight, viscosity, and other polymer properties during the reaction. americanlaboratory.compcimag.comresearchgate.net These methodologies enable precise control over the polymerization process, leading to polymers with desired characteristics. pcimag.com Future advancements in this area could involve the integration of multiple spectroscopic and analytical techniques to provide a comprehensive, real-time picture of the evolving polymer system. researchgate.net
Designing Sustainable Synthesis and Polymerization Routes for Reduced Environmental Impact
The principles of green chemistry are increasingly guiding the development of new materials. chinesechemsoc.org For this compound, a key challenge is to design sustainable synthesis and polymerization routes that minimize environmental impact. youtube.com This includes the use of renewable feedstocks for monomer synthesis, as discussed earlier, and the development of environmentally benign polymerization processes. umn.edursc.orgresearchgate.net
Predictive Materials Design through Integrated Computational and Experimental Approaches
The integration of computational modeling and experimental approaches offers a powerful paradigm for accelerating the design and development of new polymers with tailored properties. routledge.commdpi.commdpi.com For this compound, computational tools can be employed to predict its reactivity in polymerization and the properties of the resulting polymers. nih.govresearchgate.net
Kinetic modeling and Monte Carlo simulations can provide insights into the complex kinetics of controlled radical polymerization, helping to optimize reaction conditions for desired molecular weights and distributions. mdpi.comacs.orgacs.org Molecular dynamics simulations can be used to predict the physical and mechanical properties of the polymers. routledge.com Machine learning and artificial intelligence are also emerging as valuable tools for predicting polymer properties from a given set of monomers and reaction conditions, even with limited datasets. acs.orgacs.orgnih.govyoutube.com By combining the predictive power of computational models with targeted experimental validation, researchers can significantly streamline the materials discovery process. rsc.orgherts.ac.uk
Q & A
Basic: How can researchers optimize the synthesis of 3-Methoxy-3-methylbutyl prop-2-enoate to improve yield and purity?
Methodological Answer:
Optimization involves systematic variation of reaction parameters. For prop-2-enoate esters, typical approaches include:
- Catalyst selection: Use acid catalysts (e.g., sulfuric acid) or enzymatic methods to enhance esterification efficiency .
- Solvent choice: Polar aprotic solvents (e.g., DMF) may improve reaction kinetics, while toluene can facilitate azeotropic removal of water .
- Temperature control: Gradual heating (60–80°C) minimizes side reactions like polymerization of the acrylate group .
- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol can isolate the product .
Monitor progress via TLC or GC-MS to identify optimal stopping points.
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy:
- X-ray crystallography:
Advanced: How can researchers resolve discrepancies in crystallographic data for this compound derivatives?
Methodological Answer:
Discrepancies often arise from twinning, disorder, or poor data resolution. Mitigation strategies include:
- Data collection: Use high-intensity synchrotron radiation to improve resolution (<1.0 Å).
- Refinement in SHELXL: Apply TWIN/BASF commands for twinned crystals and PART instructions for disordered atoms .
- Hydrogen bond analysis: Employ graph-set analysis (e.g., Etter’s rules) to identify motifs like rings, ensuring consistency with expected intermolecular interactions .
Cross-validate with IR spectroscopy to confirm hydrogen bonding (e.g., O-H stretches at 3200–3500 cm⁻¹) .
Advanced: What computational approaches are suitable for studying the electronic structure and reactivity of this compound?
Methodological Answer:
- DFT calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to predict molecular orbitals and electrostatic potential surfaces .
- Molecular docking: For biological studies, dock the compound into target proteins (e.g., enzymes) using AutoDock Vina. Focus on acrylate group interactions with active-site residues .
- MD simulations: Simulate polymerization kinetics in solvents like THF to study cross-linking behavior, monitoring radial distribution functions for monomer aggregation .
Advanced: How do thermodynamic properties (e.g., heat capacity) influence the industrial applicability of prop-2-enoate esters?
Methodological Answer:
- DSC/TGA analysis: Measure (heat capacity) and decomposition temperatures. For this compound, expect ~250 J/mol·K near 300 K, similar to ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate .
- Thermodynamic modeling: Use the Van’t Hoff equation to correlate thermal stability with substituent effects (e.g., methoxy groups increase steric hindrance, delaying decomposition) .
Advanced: What strategies can elucidate hydrogen-bonding networks in crystalline this compound?
Methodological Answer:
- Single-crystal XRD: Resolve donor-acceptor distances (e.g., O···O: 2.6–3.0 Å) and angles (>120° for strong bonds) .
- Hirshfeld surface analysis: Quantify interaction types (e.g., H···O vs. H···H contacts) using CrystalExplorer. For acrylates, expect >30% H···O contributions .
- Comparative studies: Overlay with analogs (e.g., methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate) to identify conserved motifs .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for synthesis steps .
- Waste disposal: Collect acrylate-containing waste in sealed containers for incineration by licensed facilities .
- Spill management: Neutralize with alkaline solutions (e.g., 10% NaOH) to hydrolyze the ester before absorption with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
